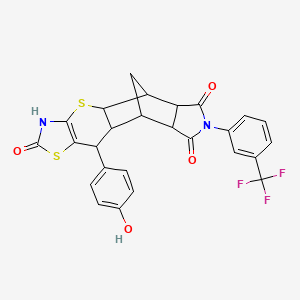
C26H19F3N2O4S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C26H19F3N2O4S2 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound consists of a trifluoromethyl group, aromatic rings, and sulfonamide functionalities, which contribute to its diverse reactivity and utility in different domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C26H19F3N2O4S2 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the trifluoromethylated aromatic ring through electrophilic aromatic substitution, followed by the introduction of sulfonamide groups via sulfonylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
C26H19F3N2O4S2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
C26H19F3N2O4S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of C26H19F3N2O4S2 involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and sulfonamide functionalities play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
C26H19F3N2O4S: A closely related compound with one less sulfur atom.
C26H19F3N2O3S2: A similar compound with one less oxygen atom.
Uniqueness
C26H19F3N2O4S2: stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, while the sulfonamide groups contribute to its versatility in chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C26H19F3N2O4S2 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
9-(4-hydroxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
InChI |
InChI=1S/C26H19F3N2O4S2/c27-26(28,29)11-2-1-3-12(8-11)31-23(33)18-14-9-15(19(18)24(31)34)20-17(14)16(10-4-6-13(32)7-5-10)21-22(36-20)30-25(35)37-21/h1-8,14-20,32H,9H2,(H,30,35) |
InChI Key |
FELUIYKQARLEKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)SC6=C(C3C7=CC=C(C=C7)O)SC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















